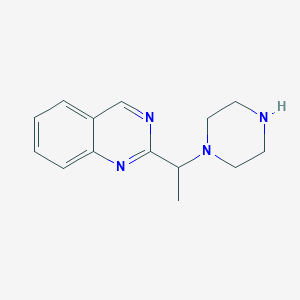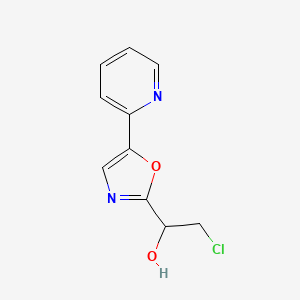
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol is a chemical compound with the molecular formula C10H9ClN2O2 It consists of a chloroethanol group attached to an oxazole ring, which is further substituted with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol typically involves the reaction of 2-chloroethanol with a suitable oxazole derivative. One common method involves the use of 2-chloroethanol and 2-(pyridin-2-yl)oxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone.
Reduction: Formation of 2-(5-(pyridin-2-yl)oxazol-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(5-(pyridin-2-yl)oxazol-2-yl)ethanol: Similar structure but without the chloro group.
Uniqueness
2-Chloro-1-(5-(pyridin-2-yl)oxazol-2-yl)ethanol is unique due to the presence of both a chloro and hydroxyl group, which allows it to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
2-chloro-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-8(14)10-13-6-9(15-10)7-3-1-2-4-12-7/h1-4,6,8,14H,5H2 |
Clé InChI |
OLDVAUMUNFGMDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(O2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


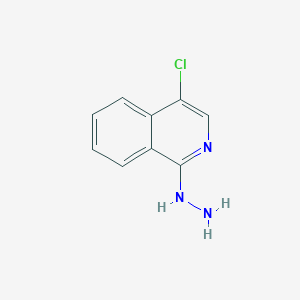
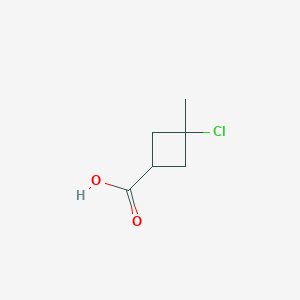
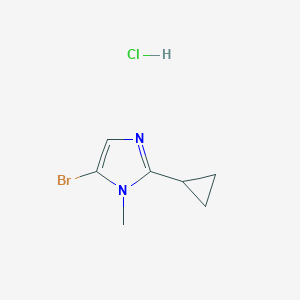

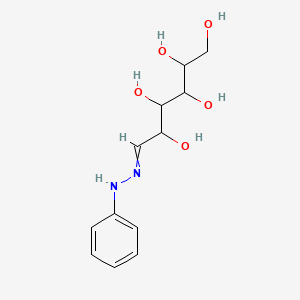

![2-[3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-triazol-1-yl]pyrimidine](/img/structure/B13880680.png)
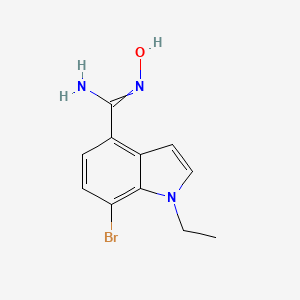
![4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoic acid](/img/structure/B13880697.png)
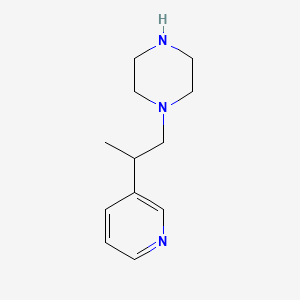
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
